molecular formula C19H34BNO3Si B591989 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1147531-06-3

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B591989
CAS No.: 1147531-06-3
M. Wt: 363.38
InChI Key: RDPWWGOPOPTYHD-UHFFFAOYSA-N
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Description

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound that features both silyl ether and boronate ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

    Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine.

    Borylation: The protected intermediate is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might involve continuous flow reactors and automated systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the nitro or imine derivatives of the compound, converting them to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like Grignard reagents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: The boronate ester group makes this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

    Protecting Group Chemistry: The silyl ether group serves as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

Biology and Medicine

    Drug Development: Potential use as a building block in the synthesis of pharmaceutical compounds due to its functional group versatility.

    Bioconjugation: The compound can be used in the modification of biomolecules for research purposes.

Industry

    Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its functional groups:

    Boronate Ester: Participates in cross-coupling reactions by forming transient boronate complexes with palladium catalysts.

    Silyl Ether: Acts as a protecting group, preventing unwanted reactions at the hydroxyl site during multi-step syntheses.

Comparison with Similar Compounds

Similar Compounds

    2-((tert-Butyldimethylsilyl)oxy)methylphenylboronic acid: Similar structure but lacks the aniline group.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but lacks the silyl ether group.

Uniqueness

2-(((tert-Butyldimethylsilyl)oxy)methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both silyl ether and boronate ester functionalities, which provide a combination of stability, reactivity, and versatility in synthetic applications.

Properties

IUPAC Name

2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BNO3Si/c1-17(2,3)25(8,9)22-13-14-15(11-10-12-16(14)21)20-23-18(4,5)19(6,7)24-20/h10-12H,13,21H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPWWGOPOPTYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735415
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147531-06-3
Record name 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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